molecular formula C10H11BrN2O2 B6353766 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one CAS No. 1633014-37-5

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

Cat. No.: B6353766
CAS No.: 1633014-37-5
M. Wt: 271.11 g/mol
InChI Key: NRLNVOQGRDXGEC-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is a chemical compound with the molecular formula C10H11BrN2O2. It is characterized by the presence of a bromopyridine moiety attached to a morpholinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one typically involves the reaction of 5-bromopyridine-3-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes or receptors, modulating their activity. The morpholinone ring may also play a role in the compound’s overall biological activity by stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is unique due to the presence of both the bromopyridine and morpholinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNVOQGRDXGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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